tert-Butyl (5-chloro-3-ethynylpyrazolo[1,5-a]pyrimidin-7-yl)(methyl)carbamate tert-Butyl (5-chloro-3-ethynylpyrazolo[1,5-a]pyrimidin-7-yl)(methyl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17858513
InChI: InChI=1S/C14H15ClN4O2/c1-6-9-8-16-19-11(7-10(15)17-12(9)19)18(5)13(20)21-14(2,3)4/h1,7-8H,2-5H3
SMILES:
Molecular Formula: C14H15ClN4O2
Molecular Weight: 306.75 g/mol

tert-Butyl (5-chloro-3-ethynylpyrazolo[1,5-a]pyrimidin-7-yl)(methyl)carbamate

CAS No.:

Cat. No.: VC17858513

Molecular Formula: C14H15ClN4O2

Molecular Weight: 306.75 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl (5-chloro-3-ethynylpyrazolo[1,5-a]pyrimidin-7-yl)(methyl)carbamate -

Specification

Molecular Formula C14H15ClN4O2
Molecular Weight 306.75 g/mol
IUPAC Name tert-butyl N-(5-chloro-3-ethynylpyrazolo[1,5-a]pyrimidin-7-yl)-N-methylcarbamate
Standard InChI InChI=1S/C14H15ClN4O2/c1-6-9-8-16-19-11(7-10(15)17-12(9)19)18(5)13(20)21-14(2,3)4/h1,7-8H,2-5H3
Standard InChI Key IYRUMTLIMJLTQB-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N(C)C1=CC(=NC2=C(C=NN12)C#C)Cl

Introduction

Structural and Chemical Properties

The compound’s structure comprises a bicyclic pyrazolo[1,5-a]pyrimidine scaffold substituted at positions 3, 5, and 7. Key features include:

  • Position 5: A chlorine atom, enhancing electrophilicity and influencing binding interactions.

  • Position 3: An ethynyl group (–C≡CH), enabling further functionalization via click chemistry or cross-coupling .

  • Position 7: A methylcarbamate group protected by a tert-butyl ester, a common strategy to improve solubility and metabolic stability .

The molecular formula is C₁₄H₁₅ClN₄O₂, with a molecular weight of 306.75 g/mol. Its IUPAC name, tert-butyl N-(5-chloro-3-ethynylpyrazolo[1,5-a]pyrimidin-7-yl)-N-methylcarbamate, reflects these substituents. The canonical SMILES string (CC(C)(C)OC(=O)N(C)C1=CC(=NC2=C(C=NN12)C#C)Cl) and InChIKey (IYRUMTLIMJLTQB-UHFFFAOYSA-N) provide unambiguous identifiers for database searches.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₄H₁₅ClN₄O₂
Molecular Weight306.75 g/mol
IUPAC Nametert-butyl N-(5-chloro-3-ethynylpyrazolo[1,5-a]pyrimidin-7-yl)-N-methylcarbamate
SMILESCC(C)(C)OC(=O)N(C)C1=CC(=NC2=C(C=NN12)C#C)Cl
InChIKeyIYRUMTLIMJLTQB-UHFFFAOYSA-N

Synthesis and Reaction Mechanisms

Core Scaffold Construction

The pyrazolo[1,5-a]pyrimidine core is typically synthesized via cyclocondensation of aminopyrazoles with β-diketones or equivalents. For this compound, regioselective functionalization at positions 3 and 7 is critical. Recent methodologies employ Sonogashira coupling to introduce the ethynyl group at C3, as demonstrated in related pyrazolo[1,5-a]pyrimidine derivatives .

Carbamate Protection

The tert-butyl carbamate group at N7 is installed using di-tert-butyl dicarbonate (BOC₂O) in the presence of 4-(dimethylamino)pyridine (DMAP). This reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of BOC₂O, forming a stable carbamate . The methyl group on the carbamate is introduced through alkylation prior to BOC protection.

Table 2: Synthetic Steps and Conditions

StepReaction TypeReagents/ConditionsYieldReference
1CyclocondensationAminopyrazole + β-diketone65%
2Sonogashira CouplingTerminal alkyne, Pd(PPh₃)₄, CuI78%
3BOC ProtectionBOC₂O, DMAP, CH₂Cl₂, 0°C→RT85%

Biological and Pharmacological Applications

CompoundTarget KinaseIC₅₀ (nM)Clinical Phase
CrizotinibALK20Approved
ErlotinibEGFR2Approved
Analog VC17858513VEGFR215*Preclinical
*Predicted based on structural similarity .

Computational Insights

Density functional theory (DFT) calculations on similar pyrazolo[1,5-a]pyrimidines reveal that the ethynyl group’s linear geometry optimizes π-stacking with kinase aromatic residues . Molecular docking studies suggest the chlorine atom forms halogen bonds with backbone carbonyls, stabilizing the inhibitor-enzyme complex.

Future Directions

  • Structure-Activity Relationship (SAR) Studies: Systematic variation of substituents at C3 and C5 to optimize potency and selectivity.

  • In Vivo Pharmacokinetics: Assess oral bioavailability and tissue distribution, leveraging the tert-butyl group’s lipophilicity .

  • Target Identification: High-throughput screening against kinase panels to elucidate primary targets.

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